Introduction: The Critical Role of Molecular Weight in Pharmaceutical Sciences
Introduction: The Critical Role of Molecular Weight in Pharmaceutical Sciences
An In-Depth Technical Guide to the Molecular Weight of 3-Desacetyl Cefotaxime: Potassium Salt vs. Free Acid
This guide provides a detailed analysis of the molecular weight differences between the free acid and potassium salt forms of 3-desacetyl cefotaxime, a critical active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1][2] Understanding these distinctions is fundamental for researchers, scientists, and drug development professionals in ensuring dosage accuracy, analytical precision, and formulation consistency.
3-Desacetyl cefotaxime is the primary active metabolite of cefotaxime, exhibiting significant antimicrobial activity that can work synergistically with the parent compound.[1][2] In pharmaceutical development and manufacturing, active pharmaceutical ingredients (APIs) are often prepared as salts to enhance properties such as solubility, stability, and bioavailability. The conversion of the carboxylic acid group in 3-desacetyl cefotaxime to a potassium salt is a prime example of this strategy.
This conversion, however, fundamentally alters the molecule's mass. A precise understanding of the molecular weight of both the free acid and its corresponding salt is not merely an academic exercise; it is a regulatory and practical necessity. Inaccurate molecular weights can lead to significant errors in stoichiometric calculations, preparation of standard solutions, quantification in assays, and ultimately, incorrect dosage in final drug products. This guide elucidates the chemical basis for this difference and outlines the analytical principles for its verification.
Chemical Structure and Molecular Formula
The structural difference between the two forms lies in the deprotonation of the carboxylic acid group and its subsequent ionic bonding with a potassium ion.
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3-Desacetyl Cefotaxime (Free Acid): The molecule contains a terminal carboxylic acid functional group (-COOH).
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3-Desacetyl Cefotaxime Potassium Salt: The proton (H⁺) of the carboxylic acid group is replaced by a potassium ion (K⁺).
The molecular formulas reflect this change:
The key distinction is the presence of one hydrogen atom (H) in the free acid versus one potassium atom (K) in the salt, with a concurrent adjustment in the hydrogen count.
Comparative Analysis of Molecular Weights
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The substitution of a hydrogen atom with a potassium atom results in a predictable and significant increase in mass.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 3-Desacetyl Cefotaxime (Free Acid) | C₁₄H₁₅N₅O₆S₂ | 413.43 | [3][4][5] |
| 3-Desacetyl Cefotaxime Potassium Salt | C₁₄H₁₄KN₅O₆S₂ | 451.52 | [7][8][9][10][11] |
The Chemical Rationale for the Mass Difference
The difference in molecular weight is calculated by subtracting the atomic weight of hydrogen and adding the atomic weight of potassium to the free acid's molecular weight.
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Standard Atomic Weight of Hydrogen (H): Approximately 1.008 u[12][13]
-
Standard Atomic Weight of Potassium (K): Approximately 39.098 u[14][15][16][17]
Calculation: Molecular Weight of Salt = (Molecular Weight of Free Acid - Atomic Weight of H) + Atomic Weight of K 451.52 g/mol ≈ (413.43 g/mol - 1.008 g/mol ) + 39.098 g/mol
This calculation confirms that the mass difference is directly attributable to the replacement of a proton with a potassium ion.
The Strategic Advantage of Salt Formation
The conversion of a weakly acidic or basic drug to a salt form is a common and powerful strategy in drug development. In the case of diclofenac, another acidic drug, the potassium salt is frequently used for oral administration to leverage these benefits.[18] The primary motivations include:
-
Enhanced Solubility: Salt forms of drugs often exhibit significantly higher aqueous solubility compared to their free acid or free base counterparts. This is crucial for dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Improved Stability: The crystalline lattice structure of salts can provide greater chemical and physical stability, leading to a longer shelf life for the API and the final drug product.
-
Consistent Bioavailability: By improving dissolution rates, salt formation can lead to more predictable and reliable absorption, reducing inter-patient variability.
The decision to use a potassium salt over other options, such as a sodium salt, can be influenced by factors like hygroscopicity, manufacturing properties, and specific formulation requirements.
Analytical Verification Protocols
While molecular weights are calculated theoretically, they are confirmed experimentally using various analytical techniques. The following protocols describe self-validating systems for verifying the identity and molecular weight of these compounds.
Protocol: Molecular Weight Confirmation via Mass Spectrometry
This workflow outlines the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, to confirm the exact mass of the free acid and its potassium salt.
Methodology:
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Sample Preparation:
-
Accurately weigh approximately 1 mg of the 3-desacetyl cefotaxime standard (either free acid or potassium salt).
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 10-100 µg/mL.
-
Further dilute the sample to a final concentration of ~1 µg/mL using the initial mobile phase composition.
-
-
Instrumentation and Ionization:
-
Utilize an electrospray ionization (ESI) source coupled to an HRMS instrument.
-
For the free acid, operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
For the potassium salt, operate in positive ion mode to observe the potassium adduct [M+K]⁺ and in negative ion mode to observe the deprotonated free acid anion [M-H]⁻ after in-source dissociation.
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that encompasses the expected m/z values (e.g., m/z 100-1000).
-
Ensure the mass resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Extract the monoisotopic mass from the acquired spectrum for the ion of interest.
-
For the Free Acid (C₁₄H₁₅N₅O₆S₂):
-
Expected [M-H]⁻ m/z: ~412.0391
-
Expected [M+H]⁺ m/z: ~414.0537
-
-
For the Potassium Salt (C₁₄H₁₄KN₅O₆S₂):
-
Expected [M-H]⁻ m/z (anion): ~412.0391
-
The intact salt is not typically observed. Instead, the deprotonated free acid is seen in negative mode, and the potassium adduct of the free acid is often seen in positive mode from residual starting material or in-source fragmentation.
-
-
Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition and confirms the molecular weight.
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Caption: Conversion of the free carboxylic acid to its potassium salt.
Conclusion
The molecular weight of 3-desacetyl cefotaxime potassium salt (451.52 g/mol ) is precisely 38.09 g/mol greater than its free acid counterpart (413.43 g/mol ). This difference is the direct and calculated result of substituting a hydrogen atom (1.008 g/mol ) with a potassium atom (39.098 g/mol ) at the carboxylic acid moiety. For professionals in drug discovery, development, and quality control, using the correct molecular weight is paramount for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety and efficacy of the final pharmaceutical product. This guide provides the foundational data and analytical context necessary to handle these two critical forms of 3-desacetyl cefotaxime with scientific rigor.
References
-
Element 19 : K-Potassium. BYJU'S. [Link]
-
3-Desacetyl Cefotaxime Potassium Salt. CRO Splendid Lab Pvt. Ltd. [Link]
-
Potassium Element Paragraph. AMERICAN ELEMENTS. [Link]
-
Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory, NIST. [Link]
-
Atomic Weights and Isotopic Compositions for Potassium. Physical Measurement Laboratory, NIST. [Link]
-
Potassium, K. nglos324. [Link]
-
Atomic Data for Potassium (K). NIST. [Link]
-
Desacetylcefotaxime | C14H15N5O6S2 | CID 9576239. PubChem, NIH. [Link]
-
Hydrogen. Wikipedia. [Link]
-
Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]
-
Hydrogen - Element information, properties and uses. Periodic Table, Royal Society of Chemistry. [Link]
-
Hydrogen | H (Element). PubChem, NIH. [Link]
-
DEACETYLCEFOTAXIME. Inxight Drugs, NIH. [Link]
-
Desacetylcefotaxime (C14H15N5O6S2). PubChemLite. [Link]
-
Desacetylcefotaxime (potassium salt). Sapphire North America. [Link]
-
Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. PubMed, NIH. [Link]
-
Comparative in vitro studies on cefotaxime and desacetylcefotaxime. PubMed, NIH. [Link]
-
Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. ResearchGate. [Link]
-
Potassium salt – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Desacetyl cefotaxime | CAS 66340-28-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Desacetylcefotaxime | C14H15N5O6S2 | CID 9576239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. DEACETYLCEFOTAXIME [drugs.ncats.io]
- 7. 3-Desacetyl Cefotaxime Potassium (>90%) | CymitQuimica [cymitquimica.com]
- 8. 3-Desacetyl Cefotaxime Potassium (>90%) | LGC Standards [lgcstandards.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. 3-Desacetyl Cefotaxime Potassium (>90%) | LGC Standards [lgcstandards.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. byjus.com [byjus.com]
- 15. americanelements.com [americanelements.com]
- 16. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]
- 17. Atomic Data for Potassium (K ) [jupiter.chem.uoa.gr]
- 18. taylorandfrancis.com [taylorandfrancis.com]

